A Comprehensive Technical Guide to the Synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
A Comprehensive Technical Guide to the Synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
This guide provides an in-depth exploration of the synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a chiral diamine of significant interest in the fields of asymmetric catalysis and materials science. Its unique, sterically hindered structure, arising from the axial chirality of the binaphthyl backbone, makes it a valuable ligand for a variety of metal-catalyzed enantioselective transformations.[1][2] This document will detail the prevalent synthetic strategies, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, often referred to as (S)-Me₂-BINAM, is a derivative of 1,1'-Binaphthyl-2,2'-diamine (BINAM). The introduction of methyl groups on the nitrogen atoms enhances the ligand's electronic and steric properties, influencing the selectivity and activity of the resulting catalysts.[1][2] These catalysts have found applications in a range of asymmetric reactions, including hydrogenations, hydroaminations, and Diels-Alder reactions.[1][3] The rigid C₂-symmetric scaffold of the binaphthyl system provides a well-defined chiral environment, crucial for achieving high levels of enantioselectivity.[4]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₂[5] |
| Molecular Weight | 312.41 g/mol [5] |
| Appearance | White to yellow foam or solid[1][6] |
| Melting Point | 147-150 °C[5] |
| Optical Purity | Typically ≥99.0% enantiomeric excess (HPLC) |
| Storage | 2-8°C, under an inert atmosphere |
Synthetic Strategy: A Two-Step Approach from (S)-BINAM
The most common and reliable synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine begins with the commercially available or synthetically prepared enantiomerically pure (S)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM). The overall strategy involves a two-step process:
-
Protection of the Amine Functionalities: The primary amino groups of (S)-BINAM are first converted into a more stable carbamate intermediate. This step is crucial to prevent over-methylation and other side reactions.
-
Reduction of the Carbamate: The carbamate groups are then reduced to afford the desired N,N'-dimethylated product.
This approach offers high yields and preserves the stereochemical integrity of the chiral axis.
Caption: Overall synthetic workflow for (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a reliable method for the synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine.[1][6]
Step 1: Synthesis of (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate
This initial step involves the protection of the primary amines of (S)-BINAM as ethyl carbamates. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-(+)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM) | 284.36 | 5.29 g | 18.6 | 1.0 |
| Anhydrous Dichloromethane (CH₂Cl₂) | - | 160 mL | - | - |
| Pyridine | 79.10 | 12.0 mL | 148.8 | 8.0 |
| Ethyl Chloroformate | 108.52 | 3.91 mL | 40.92 | 2.2 |
| 2.0 M Aqueous KOH | - | 100 mL | - | - |
| 1.0 M Aqueous HCl | - | 300 mL | - | - |
| Brine | - | 150 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 2.5 g | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, two-necked 500-mL round-bottomed flask equipped with a magnetic stir bar, thermocouple, and a gas inlet, add (S)-BINAM (5.29 g, 18.6 mmol).[1][6] Evacuate the flask and backfill with argon.
-
Reagent Addition: Add anhydrous dichloromethane (160 mL) followed by the dropwise addition of pyridine (12.0 mL, 148.8 mmol) via syringe.[1][6]
-
Cooling and Acylation: Cool the resulting yellow solution to an internal temperature of 4 °C using an ice bath. Add freshly distilled ethyl chloroformate (3.91 mL, 40.92 mmol) dropwise over 10 minutes.[1][6]
-
Reaction Monitoring: Stir the reaction mixture in the ice bath for 1 hour at 3-4 °C, then remove the ice bath and stir for an additional 30 minutes at room temperature.[6]
-
Workup: Quench the reaction by adding a 2.0 M aqueous solution of KOH (100 mL) over 10 minutes and stir for 20 minutes.[1][6] Transfer the biphasic mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).[1][6] Combine the organic extracts and wash sequentially with a 1 M aqueous solution of HCl (2 x 150 mL) and brine (1 x 150 mL).[1][6]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate by rotary evaporation.[1][6] Dry the resulting white foam under high vacuum to afford (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate.[6]
Expected Yield: ~7.79 g (98%)
Step 2: Synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
This final step employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the carbamate groups to the desired methylamines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate | 428.49 | 5.2 g | 12.14 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.06 g | 133.5 | 11.0 |
| Deionized Water | - | 5.1 mL | - | - |
| 3 M Aqueous NaOH | - | 5.1 mL | - | - |
| Celite | - | 10 g | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 20 g | - | - |
Procedure:
-
Reaction Setup: In an oven-dried, two-necked 500-mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add anhydrous THF (75 mL) via syringe under an argon atmosphere.[1][6] Cool the flask in an ice bath.
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (5.06 g, 133.5 mmol) in small portions through a funnel under a strong argon flow.[1][6]
-
Substrate Addition: Stir the suspension for 10 minutes. Dissolve the (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate (5.2 g, 12.14 mmol) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension over 12 minutes.[1][6]
-
Reflux: Heat the reaction mixture to reflux at 75 °C and maintain for 15 hours.[1]
-
Quenching: Cool the mixture to room temperature and then to 0 °C in an ice bath. Caution: The following quenching procedure is highly exothermic and produces hydrogen gas. It must be performed in a well-ventilated fume hood.[1] Slowly and dropwise, add water (5.1 mL), followed by 3 M NaOH (5.1 mL), and then water (15.3 mL).[1]
-
Filtration and Extraction: Stir the resulting suspension for 10 minutes, then add Celite (10 g).[1] Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.[1][6]
-
Drying and Concentration: Dry the filtrate with Na₂SO₄, filter, and concentrate by rotary evaporation.[1][6] Dry the resulting yellow foam under high vacuum to afford (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine.[6]
Expected Yield: ~3.71 g (98%)
Purification and Characterization
While the crude product is often of high purity, further purification can be achieved through recrystallization or column chromatography if necessary.
Purification Workflow:
Caption: General purification and analysis workflow.
-
Recrystallization: A potential solvent system for recrystallization is a mixture of hexanes and ethanol.[1] Dissolving the crude product in a minimal amount of hot ethanol and then adding hexanes until turbidity is observed, followed by slow cooling, can yield high-purity crystals.
-
Column Chromatography: For removing polar impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[7]
Characterization Data:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.9 Hz, 2H), 7.82 (d, J = 7.3 Hz, 2H), 7.28 (d, J = 8.9 Hz, 2H), 7.18 (m, 4H), 6.99 (d, J = 7.7 Hz, 2H), 3.72 (br s, 2H), 2.84 (s, 6H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 145.7, 133.8, 129.8, 128.3, 127.7, 126.8, 123.8, 121.9, 113.6, 111.8, 31.2.[1]
-
High-Resolution Mass Spectrometry (HRMS ESI+): m/z calculated for C₂₂H₂₁N₂ [M+H]⁺, found consistent with the expected value.[1]
-
Chiral HPLC: To determine the enantiomeric excess, analysis on a chiral stationary phase is performed.
Conclusion
The synthesis of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine via the protection-reduction sequence from (S)-BINAM is a robust and high-yielding method. Careful execution of the experimental procedures, particularly the anhydrous conditions and the controlled quenching of the LiAlH₄ reduction, is paramount for success. The resulting chiral diamine serves as a valuable building block for the development of novel asymmetric catalysts, contributing to the advancement of stereoselective synthesis in both academic and industrial settings.
References
- Vertex AI Search. (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine - 93713-30-5 - Vulcanchem.
- Echemi. (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine.
- Benchchem. Technical Support Center: Purification of 1,1'-Binaphthyl-2,2'-diamine (BINAM).
- Organic Syntheses. (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.
- Sigma-Aldrich. (S)-N,N -Dimethyl-1,1 -binaphthyldiamine = 99.0 666175-40-2.
- ResearchGate. The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation.
- NIH National Library of Medicine. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine.
- ResearchGate. ( R )‐ N,N '‐Dimethyl‐1,1'‐Binaphthyldiamine.
Sources
- 1. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine (93713-30-5) for sale [vulcanchem.com]
- 5. echemi.com [echemi.com]
- 6. orgsyn.org [orgsyn.org]
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